molecular formula C18H10O4 B3181415 Pyrene-1,8-dicarboxylic acid CAS No. 838836-76-3

Pyrene-1,8-dicarboxylic acid

Cat. No.: B3181415
CAS No.: 838836-76-3
M. Wt: 290.3 g/mol
InChI Key: LTZQWYHOMDWTJU-UHFFFAOYSA-N
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Description

Pyrene-1,8-dicarboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. Pyrene itself is composed of four fused benzene rings, making it a highly symmetrical and stable molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,8-dicarboxylic acid typically involves the functionalization of pyrene through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, where pyrene is treated with oxidizing agents under controlled conditions to achieve high yields of the desired product. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Pyrene-1,8-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Pyrene-2,7-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 2 and 7 positions.

    Pyrene-1,3,6,8-tetracarboxylic acid:

Uniqueness: Pyrene-1,8-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which allows for distinct reactivity patterns and interactions compared to other pyrene derivatives. This unique structure makes it particularly valuable for applications requiring precise molecular recognition and complex formation .

Properties

IUPAC Name

pyrene-1,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-17(20)13-5-3-9-1-2-10-4-6-14(18(21)22)12-8-7-11(13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZQWYHOMDWTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2)C(=O)O)C=CC4=C(C=CC1=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731262
Record name Pyrene-1,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838836-76-3
Record name Pyrene-1,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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